molecular formula C2H3BrClNO B14674531 2-Bromo-N-chloroacetamide CAS No. 35070-76-9

2-Bromo-N-chloroacetamide

Cat. No.: B14674531
CAS No.: 35070-76-9
M. Wt: 172.41 g/mol
InChI Key: AEKRQHKWAFQWGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-chloroacetamide is an organic compound with the molecular formula C2H3BrClNO. It is a derivative of acetamide, where the hydrogen atoms are substituted by bromine and chlorine atoms. This compound is known for its significant applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N-chloroacetamide typically involves the reaction of acetamide with bromine and chlorine under controlled conditions. One common method includes the bromination of acetamide followed by chlorination. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile, and under controlled temperature conditions to ensure the selective substitution of hydrogen atoms by bromine and chlorine .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of any impurities .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-N-chloroacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding oxides or reduction to form amines.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include substituted acetamides.

    Oxidation Reactions: Products include corresponding oxides.

    Reduction Reactions: Products include amines.

Scientific Research Applications

2-Bromo-N-chloroacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.

    Biology: The compound is studied for its antimicrobial properties and is used in the development of new antibiotics.

    Industry: It is used in the production of herbicides and pesticides

Mechanism of Action

The mechanism of action of 2-Bromo-N-chloroacetamide involves its interaction with cellular components. The compound can bind to enzymes and proteins, leading to the inhibition of their activity. This is particularly significant in its antimicrobial and anticancer properties. The bromine and chlorine atoms in the compound play a crucial role in its reactivity and binding affinity .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-N-chloroacetamide is unique due to the presence of both bromine and chlorine atoms, which enhances its reactivity and makes it a versatile compound in various chemical reactions. Its dual halogenation provides it with distinct properties compared to its mono-halogenated counterparts .

Properties

CAS No.

35070-76-9

Molecular Formula

C2H3BrClNO

Molecular Weight

172.41 g/mol

IUPAC Name

2-bromo-N-chloroacetamide

InChI

InChI=1S/C2H3BrClNO/c3-1-2(6)5-4/h1H2,(H,5,6)

InChI Key

AEKRQHKWAFQWGI-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)NCl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.